Home > Products > Screening Compounds P83242 > MAGE-3 (281-295)
MAGE-3 (281-295) -

MAGE-3 (281-295)

Catalog Number: EVT-243603
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as a tumor-associated antigen primarily expressed in malignant tissues, with limited expression in normal tissues, making it a target for immunotherapy. The peptide sequence 281-295 has been identified as an immunodominant epitope that interacts with the HLA-DR11 molecule, presenting it to CD4+ T cells . This specificity underlines its potential for therapeutic applications in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (281-295) involves solid-phase peptide synthesis techniques. Synthetic peptides are typically produced using automated synthesizers, such as the Millipore 9050, employing N-(9-fluorenyl)methoxycarbonyl chemistry. The resulting peptides undergo purification via reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity levels, generally exceeding 90% . Post-synthesis, these peptides are lyophilized and reconstituted in dimethyl sulfoxide for further experimentation.

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (281-295) consists of a linear sequence of amino acids that form a specific conformation allowing binding to HLA molecules. The sequence is critical for its recognition by T-cell receptors. While detailed structural data may be limited, computational modeling and empirical studies suggest that the peptide adopts a conformation conducive to T-cell interaction .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (281-295) engages in specific interactions with HLA-DR11 molecules on antigen-presenting cells. These interactions are fundamental to the activation of CD4+ T cells. Upon binding, a series of biochemical reactions occur, leading to T-cell activation and proliferation. Cold target inhibition assays have demonstrated that CD4+ T cells can recognize this peptide when presented by HLA molecules on melanoma cells, confirming its role in immune response .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (281-295) involves its presentation by HLA class II molecules on antigen-presenting cells. Once presented, CD4+ T cells recognize the peptide through their T-cell receptors. This recognition triggers a cascade of signaling events that lead to T-cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells expressing MAGE-3 . Data indicate that this process is crucial for mounting an effective anti-tumor immune response.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (281-295) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Soluble in dimethyl sulfoxide and phosphate-buffered saline.
  • Stability: Stability can vary based on storage conditions; typically stored at -20°C post-synthesis.

These properties are essential for its application in immunological assays and therapeutic contexts.

Applications

Scientific Uses

MAGE-3 (281-295) has several significant applications in cancer immunotherapy:

  1. Vaccine Development: It serves as a candidate for therapeutic vaccines aimed at inducing strong CD4+ T-cell responses against melanoma.
  2. Diagnostic Tools: The peptide can be used in assays to monitor immune responses in patients undergoing cancer treatment.
  3. Research Applications: It is utilized in studies exploring T-cell epitope mapping and the development of personalized cancer therapies.

Properties

Product Name

MAGE-3 (281-295)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.